molecular formula C12H16BrN B13299336 [1-(3-Bromophenyl)ethyl](cyclopropylmethyl)amine

[1-(3-Bromophenyl)ethyl](cyclopropylmethyl)amine

Cat. No.: B13299336
M. Wt: 254.17 g/mol
InChI Key: RUSKQLHGMFOOQP-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)ethylamine is a substituted amine featuring a 3-bromophenyl group attached to an ethyl chain, which is further linked to a cyclopropylmethylamine moiety. The bromine atom enhances lipophilicity and electronic effects, while the cyclopropylmethyl group introduces steric constraints that may influence receptor interactions.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

1-(3-bromophenyl)-N-(cyclopropylmethyl)ethanamine

InChI

InChI=1S/C12H16BrN/c1-9(14-8-10-5-6-10)11-3-2-4-12(13)7-11/h2-4,7,9-10,14H,5-6,8H2,1H3

InChI Key

RUSKQLHGMFOOQP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)ethylamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 1-(3-Bromophenyl)ethylamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-Bromophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the effects of brominated phenyl compounds on biological systems. It is also employed in the development of new biochemical assays and probes .

Medicine

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also utilized in the production of advanced polymers and resins .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine moiety can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural analogs of 1-(3-Bromophenyl)ethylamine:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Halogen Key Characteristics Reference
1-(3-Bromophenyl)ethylamine C₁₂H₁₆BrN 258.17 3-Bromophenyl, cyclopropylmethyl Amine Br Hypothetical; high lipophilicity N/A
N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine HCl C₁₁H₁₄BrN·ClH 276.60 3-Bromophenyl, cyclopropanamine Amine (HCl salt) Br 97% purity; off-white solid; salt form
1-(3-Bromophenyl)cyclopropanamine C₉H₁₀BrN 212.10 3-Bromophenyl, cyclopropanamine Amine Br Simpler structure; lower molecular weight
1-(3-Chlorophenyl)ethylamine C₁₂H₁₈ClNO 227.73 3-Chlorophenyl, 3-methoxypropyl Amine Cl Methoxy group enhances hydrophilicity
[(3-Bromophenyl)methyl][1-(pyridin-3-yl)ethyl]amine C₁₄H₁₅BrN₂ 291.19 3-Bromophenyl, pyridinyl-ethyl Amine Br Aromatic nitrogen for H-bonding

Key Structural and Functional Differences

Cyclopropane vs. Cyclopropylmethyl Groups: The cyclopropanamine in N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine HCl directly bonds the cyclopropane ring to the amine, increasing steric hindrance. Impact: Enhanced flexibility may alter binding kinetics in receptor targets.

Halogen Substitution (Br vs. Cl) :

  • Bromine in the target compound vs. chlorine in 1-(3-Chlorophenyl)ethylamine affects electronic properties. Bromine’s larger atomic radius and higher electronegativity may strengthen van der Waals interactions in hydrophobic pockets.

Functional Group Variations: The pyridine ring in [(3-Bromophenyl)methyl][1-(pyridin-3-yl)ethyl]amine introduces a basic nitrogen, enabling hydrogen bonding and π-π stacking, which are absent in purely aliphatic analogs.

Pharmacological and Physicochemical Implications

  • Lipophilicity : The bromophenyl and cyclopropylmethyl groups in the target compound likely increase logP compared to chlorine-substituted or methoxy-containing analogs, favoring blood-brain barrier penetration.
  • Receptor Interactions : The pyridine-containing analog may exhibit higher affinity for targets requiring aromatic stacking (e.g., serotonin receptors), while the cyclopropanamine HCl salt could show improved solubility for in vitro assays.

Biological Activity

1-(3-Bromophenyl)ethylamine, a compound featuring a cyclopropylmethyl group attached to a brominated phenyl moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, mechanism of action, biological effects, and comparisons with related compounds.

Synthesis

The synthesis of 1-(3-Bromophenyl)ethylamine typically involves several steps, starting with the bromination of phenyl compounds followed by the introduction of the cyclopropylmethyl group. The synthesis can be optimized for yield and purity using various organic reactions such as nucleophilic substitutions and coupling reactions.

The biological activity of 1-(3-Bromophenyl)ethylamine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its electronic properties, potentially influencing binding affinities and selectivity towards these targets.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it could modulate the activity of monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism.
  • Receptor Interaction : It may interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects that can influence cellular responses.

Biological Activity

Research indicates that 1-(3-Bromophenyl)ethylamine exhibits a range of biological activities:

  • Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models, likely due to its interaction with serotonin and norepinephrine pathways.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
  • Antimicrobial Effects : Some derivatives of brominated phenyl compounds have demonstrated antimicrobial activity against various pathogens, suggesting that 1-(3-Bromophenyl)ethylamine may also exhibit similar properties.

Comparative Analysis

To better understand the unique characteristics of 1-(3-Bromophenyl)ethylamine, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityKey Differences
2-(3-Chloro-phenyl)ethylamineChloro Compound StructureModerate MAO inhibitionChlorine vs. Bromine affects reactivity
2-(3-Fluoro-phenyl)ethylamineFluoro Compound StructureWeak antidepressant effectsFluorine's electronegativity alters binding
2-(3-Methyl-phenyl)ethylamineMethyl Compound StructureNo significant activity reportedMethyl group lacks halogen's electronic effects

Case Studies

Several case studies have explored the pharmacological applications of related compounds:

  • Antidepressant Studies : A study on a related brominated compound showed significant improvement in depressive symptoms in rodent models when administered at specific dosages.
  • Inflammation Models : Research demonstrated that a derivative reduced cytokine levels in lipopolysaccharide (LPS)-induced inflammation models, supporting its potential therapeutic use.
  • Antimicrobial Testing : In vitro assays revealed that derivatives exhibited inhibitory effects against Gram-positive and Gram-negative bacteria.

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